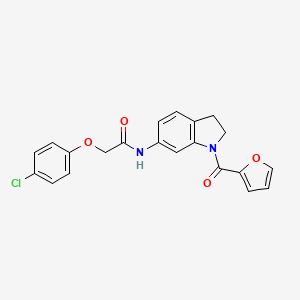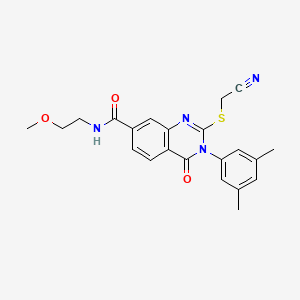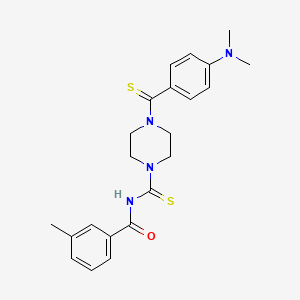
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
描述
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, also known as CPI-455, is a small-molecule inhibitor that has been developed to target the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in gene transcription, and their dysregulation has been linked to several diseases, including cancer, inflammation, and cardiovascular diseases. CPI-455 has shown promising results in preclinical studies, and its potential as a therapeutic agent is being explored extensively.
作用机制
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide targets the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in gene transcription. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. By inhibiting BET proteins, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide reduces the expression of genes involved in cancer cell growth, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide reduces the expression of genes involved in cancer cell growth, including MYC and BCL2. 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide also induces apoptosis, or programmed cell death, in cancer cells. In inflammation, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide reduces the expression of pro-inflammatory cytokines, including TNF-α and IL-6. In cardiovascular diseases, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide reduces the expression of genes involved in atherosclerotic plaque formation, including VCAM-1 and ICAM-1.
实验室实验的优点和局限性
One advantage of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is its specificity for BET proteins, which reduces the potential for off-target effects. 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also shown promising results in preclinical studies, making it a potential therapeutic agent for several diseases. However, one limitation of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is its poor solubility, which can make it difficult to administer in vivo. 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide also has a short half-life, which may limit its efficacy as a therapeutic agent.
未来方向
Several future directions for 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide research include:
1. Developing more potent and selective BET inhibitors that can overcome the limitations of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide.
2. Studying the efficacy of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy.
3. Investigating the potential of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases or viral infections.
4. Studying the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in vivo to optimize its dosing and administration.
5. Developing novel delivery systems for 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide to improve its solubility and bioavailability.
科学研究应用
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been studied extensively in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma. In cardiovascular diseases, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to reduce atherosclerotic plaque formation in preclinical models of atherosclerosis.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJYLZHNWBPMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397632.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B3397639.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3397640.png)
![N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397661.png)

![Methyl 3-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B3397671.png)

![9-fluoro-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3397688.png)





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397747.png)